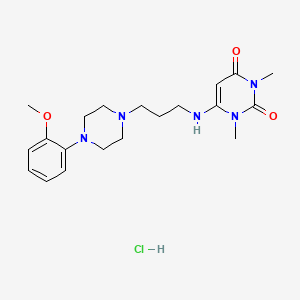

Urapidil hydrochloride

Vue d'ensemble

Description

Chlorhydrate d'urapidil: est un composé pharmaceutique principalement utilisé comme antihypertenseur. Il s'agit d'une association d'antagoniste adrénergique et d'agoniste de la sérotonine, administré par voie orale pour le traitement de l'hypertension essentielle et par voie intraveineuse en cas d'urgence hypertensive . Le chlorhydrate d'urapidil est connu pour sa double action, qui comprend l'antagonisme des récepteurs alpha-1 adrénergiques périphériques et l'agonisme des récepteurs 5-HT1A de la sérotonine centraux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d'urapidil implique plusieurs intermédiaires clés. Une méthode courante commence par la réaction de la 3-[4-(2-méthoxyphényl)pipérazin-1-yl]propylamine et du 6-chloro-1,3-diméthyluracile . La réaction est généralement réalisée en présence d'hydroxyde de potassium et d'eau comme solvant, chauffée à 60 °C pendant 2 heures . Le produit, l'urapidil, est ensuite purifié et salifié pour obtenir le chlorhydrate d'urapidil .

Méthodes de production industrielle : Pour la production industrielle, le processus implique la préparation d'une injection de chlorhydrate d'urapidil. Cela comprend le mélange de chlorhydrate d'urapidil avec un régulateur de pression osmotique et un couple tampon acide-base pour maintenir un pH de 5,9-6,5 . La stabilité de l'injection est considérablement améliorée en contrôlant la température pendant le processus de préparation pour qu'elle soit inférieure à 60 °C .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'urapidil subit diverses réactions chimiques, notamment :

Oxydation : L'urapidil peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Réduction : Les réactions de réduction sont moins fréquentes pour le chlorhydrate d'urapidil.

Substitution : Le chlorhydrate d'urapidil peut subir des réactions de substitution, impliquant notamment son cycle aromatique et sa partie pipérazine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de l'urapidil avec des propriétés pharmacologiques modifiées .

Applications de la recherche scientifique

Chimie : En chimie, le chlorhydrate d'urapidil est étudié pour son mécanisme d'action double unique et son potentiel à servir de modèle pour la conception de nouveaux antihypertenseurs .

Biologie : Biologiquement, le chlorhydrate d'urapidil est utilisé pour étudier les effets de l'antagonisme des récepteurs alpha-1 adrénergiques et de l'agonisme des récepteurs 5-HT1A de la sérotonine sur la régulation de la pression artérielle .

Médecine : Médicalement, le chlorhydrate d'urapidil est utilisé pour traiter l'hypertension essentielle et les urgences hypertensives. Il est particulièrement précieux dans la gestion de l'hypertension périopératoire et des crises hypertensives .

Industrie : Dans l'industrie pharmaceutique, le chlorhydrate d'urapidil est utilisé dans la formulation de médicaments antihypertenseurs, notamment des capsules orales et des injections intraveineuses .

Mécanisme d'action

Le chlorhydrate d'urapidil exerce ses effets par des mécanismes périphériques et centraux . En périphérie, il bloque les récepteurs alpha-1 adrénergiques postsynaptiques, inhibant les effets vasoconstricteurs des catécholamines et réduisant la résistance périphérique . Centralement, il agit comme un agoniste des récepteurs 5-HT1A de la sérotonine, modulant l'activité des centres cérébraux qui contrôlent le système circulatoire . Cette double action contribue à abaisser la pression artérielle sans provoquer de tachycardie réflexe .

Applications De Recherche Scientifique

Pharmacological Mechanism

Urapidil acts primarily as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . Its dual action helps reduce peripheral vascular resistance while also modulating central nervous system responses to lower blood pressure without causing reflex tachycardia, a common side effect of many antihypertensives .

Hypertension Management

Urapidil hydrochloride is primarily indicated for the treatment of essential hypertension. It is available in both oral and injectable forms, with the injectable form being particularly useful in acute settings.

- Indications :

- Essential hypertension

- Renal hypertension

- Hypertension associated with pheochromocytoma

- Perioperative hypertension

- Severe hypertensive crises (e.g., pregnancy-induced hypertension, malignant hypertension post-cerebral hemorrhage)

Table 1: Clinical Indications of this compound

| Indication | Dosage Form | Notes |

|---|---|---|

| Essential Hypertension | Oral/Injections | First-line treatment for chronic cases |

| Renal Hypertension | Oral/Injections | Effective in managing secondary hypertension |

| Pheochromocytoma | Oral/Injections | Reduces hypertensive episodes |

| Perioperative Hypertension | Injection | Rapid control of blood pressure during surgery |

| Severe Hypertensive Crises | Injection | Emergency use in acute settings |

Heart Failure Management

Recent studies indicate that Urapidil can be beneficial for elderly patients with acute heart failure. It has been shown to improve cardiac function by reducing systolic blood pressure while preserving renal function and minimizing adverse effects compared to other vasodilators like nitroglycerin .

- Efficacy : In a study comparing Urapidil with nitroglycerin, patients receiving Urapidil experienced significantly lower systolic blood pressures and improved cardiac function metrics, such as left ventricular ejection fraction and reduced levels of N-terminal pro-B-type natriuretic peptide (a marker for heart failure) .

Table 2: Efficacy of Urapidil in Heart Failure

| Parameter | Urapidil Group | Nitroglycerin Group | p-value |

|---|---|---|---|

| Mean Systolic Blood Pressure (mm Hg) | 110.1 ± 6.5 | 126.4 ± 8.1 | 0.022 |

| Left Ventricular Ejection Fraction (%) | 62.2 ± 3.4 | 51.0 ± 2.4 | 0.032 |

| N-terminal pro-B-type Natriuretic Peptide (ng/mL) | 3311.4 ± 546.1 | 4879.1 ± 325.7 | 0.027 |

Management of Ischemia-Reperfusion Injury

Urapidil has shown promise in treating ischemia-reperfusion injuries, particularly in surgical contexts where blood flow is restored after periods of ischemia (e.g., torsion-detorsion injuries). It aids recovery by reducing oxidative stress and inflammatory responses, thus protecting tissues from damage during reperfusion .

Case Study: Anaphylactic Reaction

A notable case report documented an anaphylactic shock following the administration of this compound for injection in a patient with a history of drug allergies . This underscores the importance of monitoring for hypersensitivity reactions when administering this medication.

Mécanisme D'action

Urapidil hydrochloride exerts its effects through both peripheral and central mechanisms . Peripherally, it blocks postsynaptic alpha-1 adrenergic receptors, inhibiting the vasoconstrictor effects of catecholamines and reducing peripheral resistance . Centrally, it acts as a serotonin 5-HT1A receptor agonist, modulating the activity of cerebral centers that control the circulatory system . This dual action helps lower blood pressure without causing reflex tachycardia .

Comparaison Avec Des Composés Similaires

Composés similaires :

Prazosine : Un autre antagoniste des récepteurs alpha-1 adrénergiques utilisé pour traiter l'hypertension.

Térazosine : Similaire à la prazosine, utilisé pour l'hypertension et l'hypertrophie bénigne de la prostate.

Doxazosine : Un bloqueur alpha-1 utilisé pour l'hypertension et la rétention urinaire associée à l'hypertrophie bénigne de la prostate.

Unicité : Le chlorhydrate d'urapidil est unique en raison de sa double action à la fois comme antagoniste des récepteurs alpha-1 adrénergiques et comme agoniste des récepteurs 5-HT1A de la sérotonine . Cette combinaison lui permet d'abaisser efficacement la pression artérielle sans provoquer de tachycardie réflexe, un effet secondaire courant des autres bloqueurs alpha-1 .

Activité Biologique

Urapidil hydrochloride is a pharmacological agent primarily used for the management of hypertension. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist , which contributes to its therapeutic effects. This article delves into the biological activity of Urapidil, supported by research findings, case studies, and data tables.

- Chemical Name : 6-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione hydrochloride

- CAS Number : 64887-14-5

- Purity : ≥99%

Urapidil's primary mechanism involves blocking postsynaptic alpha-1 adrenergic receptors, which inhibits vasoconstriction induced by catecholamines. Additionally, its action as a 5-HT1A receptor agonist may contribute to its antihypertensive effects by modulating central nervous system activity related to blood pressure regulation .

Pharmacodynamics

The pharmacodynamic profile of Urapidil reveals significant findings:

- pIC50 Values :

- α1-Adrenoceptor Antagonism: 6.13

- 5-HT1A Receptor Agonism: 6.4

These values indicate a strong affinity for both receptor types, underscoring the compound's effectiveness in lowering blood pressure and improving cardiovascular function .

Case Studies

-

Heart Failure Management :

A study involving elderly patients with heart failure demonstrated that Urapidil significantly reduced cardiac load and improved cardiac function compared to nitroglycerin. The Urapidil group showed a lower incidence of rehospitalization and better renal function outcomes . -

Blood Pressure Control :

In a comparative study, intravenous Urapidil was associated with better blood pressure control and preserved cardiac function in older hypertensive patients. The mean systolic blood pressure was significantly lower in the Urapidil group than in those treated with nitroglycerin .

Table: Clinical Outcomes of Urapidil vs. Nitroglycerin

| Parameter | Urapidil Group | Nitroglycerin Group | p-value |

|---|---|---|---|

| Mean Systolic BP (mm Hg) | 110.1 ± 6.5 | 126.4 ± 8.1 | 0.022 |

| NT-proBNP (ng/mL) | 3311.4 ± 546.1 | 4879.1 ± 325.7 | 0.027 |

| Adverse Events (Headache) | Fewer occurrences | More frequent | 0.025 |

Safety Profile

Urapidil has been shown to have a favorable safety profile, particularly in elderly patients. Studies indicate fewer adverse events compared to other antihypertensive agents, making it a preferred choice in this demographic .

Biological Effects Beyond Hypertension

Recent research has indicated that Urapidil may exert protective effects beyond its antihypertensive properties:

- Ovarian Torsion Injury :

A study highlighted Urapidil's role in alleviating ovarian torsion/detorsion injury through its anti-inflammatory and anti-apoptotic properties, suggesting potential applications in gynecological emergencies .

Pharmacokinetics

Urapidil exhibits a biphasic serum concentration profile post-intravenous administration:

- Distribution Phase Half-life : ~35 minutes

- Elimination Half-life : Approximately 2.7 hours

- Volume of Distribution : 0.8 l/kg

The drug is primarily metabolized in the liver, with about 50-70% excreted via the kidneys as active metabolites .

Propriétés

IUPAC Name |

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLZVUAXJERAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045812 | |

| Record name | Urapidil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64887-14-5, 34661-75-1 | |

| Record name | Urapidil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urapidil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urapidil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAPIDIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.